molecular formula C7H7N3O B3219600 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190319-31-3

3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B3219600
CAS No.: 1190319-31-3
M. Wt: 149.15 g/mol
InChI Key: OJRAJCMHGNSYGQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. Their prevalence in nature, from alkaloids to nucleic acids, has long inspired chemists to explore their synthetic analogues. The presence of nitrogen atoms within a cyclic framework imparts specific physicochemical properties, such as hydrogen bonding capabilities, acid-base characteristics, and the ability to engage in various intermolecular interactions. These features are crucial for molecular recognition and binding to biological targets, making nitrogen heterocycles a cornerstone of drug discovery. nih.gov

Overview of Pyrrolopyridine Isomers and their Distinct Structural Architectures

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. The relative orientation of the two rings and the position of the nitrogen atom in the pyridine ring give rise to several structural isomers, each with a unique three-dimensional shape and electronic distribution. This isomeric diversity is a key factor in their wide range of biological activities, as subtle changes in the scaffold's geometry can significantly impact its interaction with protein binding sites.

Isomer NameRing Fusion
1H-Pyrrolo[2,3-b]pyridinePyrrole fused to the 2 and 3 positions of pyridine
1H-Pyrrolo[3,2-b]pyridinePyrrole fused to the 3 and 2 positions of pyridine
1H-Pyrrolo[2,3-c]pyridinePyrrole fused to the 2 and 3 positions of pyridine
1H-Pyrrolo[3,2-c]pyridinePyrrole fused to the 3 and 2 positions of pyridine
1H-Pyrrolo[3,4-b]pyridinePyrrole fused to the 3 and 4 positions of pyridine
1H-Pyrrolo[3,4-c]pyridinePyrrole fused to the 3 and 4 positions of pyridine

Historical Context and Evolution of 1H-Pyrrolo[3,2-b]pyridine Research

The exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold has been driven by its presence in various biologically active molecules. Early research focused on the fundamental synthesis and characterization of the parent ring system. Over time, as synthetic methodologies became more sophisticated, chemists began to explore the introduction of various substituents onto the scaffold to modulate its properties. This has led to the discovery of numerous derivatives with a wide range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and central nervous system modulators. The development of synthetic routes, such as those involving Suzuki cross-coupling reactions, has been instrumental in creating diverse libraries of these compounds for biological screening. tandfonline.com

Rationale for Comprehensive Investigation of the 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol Moiety as a Privileged Scaffold

The specific compound, this compound, is of significant interest due to the combination of the proven 1H-pyrrolo[3,2-b]pyridine core with two key pharmacophoric groups: an amino group at the 3-position and a hydroxyl group at the 5-position. Both amino and hydroxyl groups are well-known to participate in hydrogen bonding interactions, which are critical for binding to biological targets.

The amino group can act as a hydrogen bond donor and, depending on the local environment, a hydrogen bond acceptor. The hydroxyl group can also act as both a hydrogen bond donor and acceptor. The presence of both functionalities on the pyrrolopyridine scaffold suggests that this molecule has the potential to form multiple, specific interactions within a protein binding pocket, potentially leading to high affinity and selectivity. While extensive research on this specific molecule is not yet widely published, its structural features, based on the known importance of the parent scaffold and the appended functional groups, mark it as a "privileged scaffold" worthy of detailed investigation. The CAS number for this compound is 1190319-31-3. bldpharm.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃OComputed
Molecular Weight 149.15 g/mol Computed
CAS Number 1190319-31-3 bldpharm.com

Note: The physicochemical properties are computed due to the limited availability of experimentally determined data in published literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRAJCMHGNSYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228169
Record name 3-Amino-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-31-3
Record name 3-Amino-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3 Amino 1h Pyrrolo 3,2 B Pyridin 5 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Pyrrolo[3,2-b]pyridine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol, the primary disconnections focus on the formation of the fused pyrrole (B145914) and pyridine (B92270) rings.

Two principal retrosynthetic strategies can be envisioned for the pyrrolo[3,2-b]pyridine core:

Strategy A: Formation of the pyrrole ring onto a pre-existing pyridine. This approach involves disconnecting the C-N and C-C bonds of the pyrrole ring. This is a common strategy, often involving the cyclization of a substituted 2-aminopyridine (B139424) derivative.

Strategy B: Formation of the pyridine ring onto a pre-existing pyrrole. This strategy requires the disconnection of the pyridine ring bonds, which can be more complex but offers alternative pathways, especially when starting with highly functionalized pyrroles.

A key consideration in the retrosynthetic analysis is the timing of the introduction of the amino and hydroxyl groups. These functional groups can be introduced either before or after the formation of the bicyclic core. The choice depends on the compatibility of the functional groups with the reaction conditions used for ring construction.

Classical and Contemporary Approaches to the Construction of the 1H-Pyrrolo[3,2-b]pyridine Ring System

The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold is a well-explored area of heterocyclic chemistry, with a variety of methods available.

Cyclization Reactions and Annulation Strategies

Cyclization reactions are fundamental to the synthesis of the pyrrolo[3,2-b]pyridine core. These often involve the intramolecular reaction of a suitably substituted pyridine or pyrrole precursor.

Fischer Indole (B1671886) Synthesis and Analogues: While the classical Fischer indole synthesis is not directly applicable, modified versions starting from pyridine-based hydrazones have been explored.

Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ palladium-catalyzed reactions to form the key C-C and C-N bonds of the pyrrole ring. For instance, the intramolecular cyclization of N-propargyl pyrrolinyl-pyrrole derivatives can lead to pyrrolo-pyrazines, a related class of compounds. documentsdelivered.com

Annulation Strategies: Annulation involves the fusion of a new ring onto an existing one. For pyrrolopyridines, this can involve the [4+2] cycloaddition of a pyrrole derivative with a suitable dienophile, or vice versa. researchgate.net Another approach involves the remodeling of a pyrone ring to form the fused N-heterocycle. researchgate.net

A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of the target scaffold, which is achieved through the cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide using iron in acetic acid. nih.gov This highlights the use of reductive cyclization to form the pyrrole ring.

Multi-Component Reaction (MCR) Adaptations for Pyrrolopyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. rsc.org Several MCRs have been adapted for the synthesis of pyrrolopyridine and related heterocyclic systems.

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for generating molecular diversity. nih.gov They can be employed to construct highly functionalized acyclic precursors that can then undergo subsequent cyclization to form the desired pyrrolopyridine scaffold. nih.govmdpi.com

Hantzsch-type Pyridine Synthesis: This classical MCR can be adapted to synthesize dihydropyridine (B1217469) derivatives, which can then be aromatized and further functionalized to build the pyrrolo[3,2-b]pyridine system. acsgcipr.org

Domino Reactions: MCRs are often designed as domino or cascade reactions, where a single event triggers a series of intramolecular transformations. researchgate.net For instance, a three-component reaction of an arylglyoxal, a cyclohexane-1,3-dione derivative, and an aminonaphthoquinone can lead to polycyclic pyrrolopyridine derivatives in a two-step process. researchgate.netresearchgate.netcitedrive.com

A recent example demonstrates the synthesis of polyfunctionalized tetrahydrocyclopenta researchgate.netnih.govpyrrolo[2,3-b]pyridines via a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. nih.gov

Regioselective Synthesis and Control of Isomeric Products

The synthesis of this compound requires precise control over the regiochemistry of the substitution on the pyrrolopyridine core. The formation of undesired isomers is a common challenge.

Directing Groups: The use of directing groups on the starting materials can influence the position of subsequent reactions. For example, a bulky protecting group on the pyrrole nitrogen can direct substitution to specific positions of the ring.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the regioselective introduction of substituents. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity. nih.gov For instance, the arylation of pyrrole can be controlled to selectively yield C3-, C4-, or C5-aryl derivatives by utilizing selective halogenation followed by a Suzuki-Miyaura reaction. nih.gov

Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product, thus allowing for the selective formation of a particular isomer.

Introduction and Derivatization of the 3-Amino Functionality

The introduction of the amino group at the C3 position of the pyrrolo[3,2-b]pyridine core is a critical step.

Nitration and Reduction: A common strategy involves the nitration of the pyrrolopyridine ring, followed by the reduction of the nitro group to an amino group. The regioselectivity of the nitration is a key consideration.

Hofmann or Curtius Rearrangement: These rearrangements can be used to convert a carboxylic acid or its derivative at the C3 position into an amino group.

Direct Amination: Direct C-H amination is a more modern and atom-economical approach, although it can be challenging to achieve high regioselectivity.

From a Precursor: The amino group can also be introduced as part of one of the starting materials in a multi-component reaction. For example, a three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles utilizes malononitrile (B47326) and hydrazine (B178648) hydrate (B1144303) to introduce the amino group. scielo.org.za

Synthetic Pathways for the 5-Hydroxyl Group Elaboration

The final key step is the introduction of the hydroxyl group at the C5 position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the C5 position, it can be displaced by a hydroxide (B78521) or alkoxide nucleophile.

Demethylation of a Methoxy (B1213986) Group: A common strategy is to introduce a methoxy group at the C5 position, which can then be cleaved using reagents like boron tribromide (BBr3) to yield the hydroxyl group.

Bayer-Villiger Oxidation: If a carbonyl group is present at the C5 position, a Baeyer-Villiger oxidation can be used to introduce the hydroxyl group via an ester intermediate.

From a Precursor: Similar to the amino group, the hydroxyl functionality can be incorporated from the beginning of the synthesis. For instance, starting with a 5-hydroxypyridine derivative and building the pyrrole ring onto it.

The synthesis of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives involves the reaction of a dihydropyrrolopyrazine precursor with hydrazine hydrate, which leads to the formation of a hydroxyl group on the pyridazine (B1198779) ring. nih.gov

Data Tables

Table 1: Key Synthetic Reactions for Pyrrolopyridine Construction

Reaction TypeDescriptionKey Reagents/ConditionsReference
Reductive CyclizationFormation of the pyrrole ring from a nitro-vinyl precursor.Fe, Acetic Acid nih.gov
Multi-Component ReactionOne-pot synthesis of polycyclic pyrrolopyridines.Aryl glyoxal, cyclic diketone, aminonaphthoquinone researchgate.netresearchgate.netcitedrive.com
Suzuki-Miyaura CouplingRegioselective C-C bond formation.Pd catalyst, boronic acid, base nih.gov
Ugi-Zhu ReactionIsocyanide-based MCR for complex scaffold synthesis.Isocyanide, aldehyde, amine, carboxylic acid mdpi.com

Table 2: Reagents for Functional Group Introduction

Functional GroupPositionMethodReagent(s)Reference
3-Amino3Nitration followed by reductionHNO₃/H₂SO₄, then H₂/Pd or Fe/HCl-
3-Amino3From a nitrile precursor in an MCRMalononitrile, Hydrazine hydrate scielo.org.za
5-Hydroxyl5DemethylationBBr₃-
5-Hydroxyl5From a hydrazine precursorHydrazine hydrate nih.gov

Advanced Catalytic Systems and Optimized Reaction Conditions

The synthesis of this compound and its analogues, which are part of the broader class of azaindoles, has significantly benefited from advancements in catalytic chemistry. The construction of the pyrrolopyridine core often relies on cross-coupling reactions, with palladium- and copper-based catalytic systems being paramount. nih.gov Optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, is crucial for achieving high yields and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, are instrumental in forming the key carbon-carbon and carbon-nitrogen bonds required for the azaindole skeleton. nih.govorganic-chemistry.orgnih.gov For instance, the Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne is a common strategy, which is then followed by an intramolecular cyclization to form the pyrrole ring. nih.gov The choice of palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and the appropriate phosphine (B1218219) ligand are critical for the reaction's success. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool in the synthesis of related heterocyclic systems. researchgate.netnih.govfigshare.com These catalysts can be effective in intramolecular cyclization and other bond-forming reactions. For example, copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira reactions. nih.gov

Optimization of reaction conditions often involves the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. organic-chemistry.orgresearchgate.net The selection of a suitable base and solvent system is also critical. For example, in the synthesis of 7-azaindoles, the choice between LiN(SiMe₃)₂ and KN(SiMe₃)₂ as the base can selectively yield either the azaindoline or the azaindole product. nsf.gov

Table 1: Examples of Catalytic Systems and Conditions for Azaindole Synthesis

Catalyst SystemReaction TypeKey Reaction ConditionsTarget ScaffoldReference
PdCl₂(PPh₃)₂, CuISonogashira Coupling & CyclizationEt₃N, DMF, RT to 60 °C5-Azaindole derivatives nih.gov
Pd₂(dba)₃ / P(t-Bu)₂-o-biphenylN-ArylationSingle pot, two-stepTriarylamines mit.edu
Iron catalystSonogashira Coupling & CyclizationMicrowave irradiation7-Azaindole (B17877) ring systems researchgate.net
Rh(III) catalystC-H activation & CyclizationSilver co-catalyst7-Azaindoles nih.gov
Copper(II) trifluoroacetate (B77799) / 2,6-lutidineOxidative [3+2] AnnulationMild conditionsPyrrolo[2,1-b]thiazoles researchgate.net

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthetic routes for complex heterocyclic compounds like this compound. The focus is on developing more environmentally benign, economically viable, and safer synthetic processes.

One of the key areas of development is the use of greener catalytic systems. While palladium is a highly effective catalyst, there is a growing interest in replacing it with more abundant and less toxic metals like iron and cobalt for cross-coupling reactions. researchgate.net The use of nanocatalysts is also a promising green approach, as they often exhibit high activity and can be easily recovered and reused, minimizing waste.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Research is being directed towards the use of greener alternatives, such as water or ionic liquids. For example, silver-catalyzed intramolecular cyclization of acetylenic free amines to form 7-azaindoles has been successfully performed in water, which enhances reactivity and regioselectivity through hydrogen bonding. organic-chemistry.org

Atom economy is a central tenet of green chemistry, and multi-component reactions (MCRs) are an excellent strategy for achieving this. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. The one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from malononitrile, arylglyoxals, and hydrazine hydrate in an aqueous ethanol (B145695) solution is a prime example of this approach. scielo.org.za

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation can contribute to greener synthetic protocols. organic-chemistry.orgresearchgate.net These methods can lead to significantly shorter reaction times, lower energy consumption, and often result in higher yields and cleaner reactions compared to conventional heating.

Biocatalysis represents another frontier in the green synthesis of amino-substituted heterocycles. The use of enzymes, such as transaminases, can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. mdpi.com

Table 2: Green Chemistry Approaches in the Synthesis of Related Heterocycles

Green Chemistry PrincipleApproachExample ApplicationBenefitReference
Use of Greener CatalystsIron- and cobalt-catalyzed Sonogashira couplingSynthesis of azaindole derivativesReplacement of precious and toxic palladium researchgate.net
Benign SolventsSilver-catalyzed cyclization in waterSynthesis of 7-azaindolesAvoids volatile organic solvents, enhances reactivity organic-chemistry.org
Atom EconomyOne-pot, three-component reactionSynthesis of 3-amino-5-arylpyridazine-4-carbonitrilesReduces synthetic steps and waste scielo.org.za
Energy EfficiencyMicrowave-assisted synthesisSynthesis of 7-azaindole ring systemsFaster reactions, lower energy consumption organic-chemistry.orgresearchgate.net
BiocatalysisTransaminase-catalyzed aminationChiral amine synthesisHigh selectivity, mild conditions mdpi.com

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D-NMR)

No published ¹H, ¹³C, or 2D-NMR data (such as COSY, HSQC, or HMBC) for 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol could be located. This information is essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule's atomic framework.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and fragmentation patterns from techniques like MS/MS, are not available in the public domain for this compound. Such data would be crucial for verifying its molecular formula (C₇H₇N₃O) and for gaining insight into its structural components through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectroscopy data, which would identify characteristic absorption bands for the functional groups present in this compound (such as N-H, O-H, C-N, and aromatic C-H stretches), could not be found.

Elemental Analysis for Empirical Formula Validation

No results from elemental analysis, which would provide the percentage composition of carbon, hydrogen, and nitrogen to experimentally validate the empirical formula, have been published for this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction of this compound or its derivatives. This technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other substituted pyrrolopyridine systems exist, they cannot be used to describe the specific compound . mdpi.comresearchgate.net

Molecular Mechanisms of Biological Interaction and Target Engagement

Exploration of Molecular Target Binding Affinities and Selectivity

The 1H-pyrrolo[3,2-b]pyridine core is a fundamental component of potent LRRK2 inhibitors. The binding affinities and selectivity of these inhibitors are determined by the various substituents attached to this core.

One of the most well-characterized derivatives is GNE-7915, a potent, selective, and brain-penetrant LRRK2 inhibitor. selleckchem.comGNE-7915 exhibits a high affinity for LRRK2 with a dissociation constant (Ki) of 1 nM. selleckchem.comIts selectivity has been extensively profiled against a large panel of kinases. In a screen of 187 kinases, at a concentration of 0.1 µM, only TTK (threonine tyrosine kinase) showed significant inhibition (greater than 50%) besides LRRK2. medchemexpress.comFurther testing in a competitive binding assay against 392 kinases revealed that significant probe displacement (>65%) was only observed for LRRK2, TTK, and ALK (anaplastic lymphoma kinase), highlighting its excellent selectivity. medchemexpress.com Another related class of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold also demonstrates high affinity for LRRK2. For instance, compound 18 from this series, which features a (2R)-2-methylpyrrolidin-1-yl group, showed a breakthrough in potency with a calculated Ki (cKi) of 0.7 nM for the G2019S mutant of LRRK2. acs.orgA 1-deaza analogue of this compound, the pyrrolo[3,2-c]pyridine 24 , was also well-tolerated with a cKi of 2 nM for LRRK2 G2019S. acs.org The table below summarizes the binding affinities of representative LRRK2 inhibitors built upon scaffolds related to 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol.

CompoundScaffoldTargetBinding Affinity (Ki/cKi)
GNE-7915 1H-pyrrolo[3,2-b]pyridine derivativeLRRK21 nM selleckchem.com
Compound 18 Pyrrolo[2,3-d]pyrimidine derivativeLRRK2 G2019S0.7 nM acs.org
Compound 24 Pyrrolo[3,2-c]pyridine derivativeLRRK2 G2019S2 nM acs.org
Compound 12 Pyrrolo[2,3-d]pyrimidine derivativeLRRK2 G2019S33 nM acs.org
Compound 13 Pyrrolo[2,3-d]pyrimidine derivativeLRRK2 G2019S11 nM acs.org

Enzymatic Inhibition or Activation Profiles and Kinetic Characterization

Derivatives of the this compound scaffold have been characterized as potent inhibitors of LRRK2 kinase activity. GNE-7915, for example, demonstrates an IC50 of 9 nM in enzymatic assays. selleckchem.comxcessbio.comThis compound acts as a type I kinase inhibitor, binding to the active, ATP-bound conformation of the kinase. nih.gov In cellular assays, GNE-7915 effectively inhibits the autophosphorylation of LRRK2 in human HEK293 cells with an IC50 of 9 nM. selleckchem.comSimilarly, compounds from the pyrrolo[2,3-d]pyrimidine series have shown potent inhibition of LRRK2 activity. For example, compounds 44 and 45 , which are oxolan-3-yl derivatives, demonstrated high potency in both LRRK2 G2019S and wild-type Lanthascreen assays, as well as in cellular pSer935 HEK293 assays. acs.org Another example is the pyrrolo[2,3-b]pyridine-based compound S01, which was designed as a glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor. S01 exhibited potent inhibition of GSK-3β with an IC50 of 0.35 nM. nih.govIts inhibitory activity was found to be significantly more potent than staurosporine. nih.gov The table below presents the enzymatic inhibition data for some of these compounds.

CompoundScaffoldTarget EnzymeIC50
GNE-7915 1H-pyrrolo[3,2-b]pyridine derivativeLRRK29 nM selleckchem.comxcessbio.com
S01 Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.35 nM nih.gov
Compound 7 7H-pyrrolo[2,3-d]pyrimidin-2-amine derivativeLRRK26.8 nM nih.gov
Compound 29 1-methyl-1H-pyrrolo[2,3-b]pyridine derivativeLSD15.1 nM nih.gov

Receptor Agonism/Antagonism and Modulatory Activities

While the primary focus of research on this compound derivatives has been on kinase inhibition, some compounds have been profiled for their effects on other receptors. GNE-7915 and a related compound, 19 , were found to be moderately potent antagonists of the 5-HT2B serotonin (B10506) receptor in in vitro functional assays. medchemexpress.comThis off-target activity is an important consideration in the development of these compounds for therapeutic use.

Elucidation of Molecular Pathways and Cellular Processes Modulated by the Compound

The modulation of cellular pathways by derivatives of this compound is primarily linked to the inhibition of their target kinases.

LRRK2 Pathway: As potent LRRK2 inhibitors, compounds like GNE-7915 have been shown to modulate LRRK2 kinase activity in the brain. selleckchem.comOral administration of GNE-7915 to transgenic mice expressing the human LRRK2 G2019S mutant resulted in a concentration-dependent reduction of phosphorylated LRRK2 in the brain. selleckchem.comLRRK2 is involved in various cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics. nih.govInhibition of its kinase activity is a promising therapeutic strategy for Parkinson's disease. nih.govnih.govGSK-3β Pathway: The GSK-3β inhibitor S01 was shown to modulate pathways relevant to Alzheimer's disease. nih.govIn cellular models, S01 increased the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and decreased the phosphorylation of tau protein at Ser396, a key event in the formation of neurofibrillary tangles. nih.govFurthermore, S01 upregulated the expression of β-catenin and neurogenesis-related biomarkers, promoting the outgrowth of neuronal neurites. nih.govOther Pathways: A diarylamide derivative containing a pyrrolo[3,2-c]pyridine scaffold, KIST101029, was found to inhibit neoplastic cell transformation by modulating the MAP kinase and mTOR signaling pathways. nih.govThis compound inhibited the phosphorylation of MEK, JNK, and mTOR, leading to the suppression of c-fos and c-jun transcriptional activity and AP-1 transactivation. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights and Optimization

Structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-b]pyridine and related scaffolds have been crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For the LRRK2 inhibitors, the 3-amino-1H-pyrrolo[3,2-b]pyridine core serves as a key anchor. The SAR studies revealed that substitutions at various positions on this core and its appended rings significantly impact activity. For example, in the pyrrolo[2,3-d]pyrimidine series, the introduction of a (2R)-2-methylpyrrolidin-1-yl group at the 6-position (compound 18 ) led to a substantial increase in potency. acs.orgFurther modifications of the group at the 2-position of the pyrrole (B145914) ring also fine-tuned the activity and properties of the compounds. For instance, replacing a phenyl group with various substituted pyrazoles led to derivatives with nanomolar potency. acs.org In the development of GSK-3β inhibitors, the introduction of a nonpolar benzene (B151609) ring on the pyrrolo[2,3-b]pyridine skeleton of compound S01 was a key design element to enhance its ability to cross the blood-brain barrier. nih.gov These SAR studies provide a rational basis for the design of new inhibitors with improved therapeutic profiles.

Strategic Role As a Chemical Scaffold in Rational Design

The 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol Moiety in Scaffold Morphing and Bioisosteric Replacement

Scaffold morphing and bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds by modifying their core structures to improve potency, selectivity, and pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This can involve alterations in ring systems, functional groups, or other structural features.

Development of Chemical Probes for Investigating Biological Systems and Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in biological systems. These probes are often equipped with reporter groups, such as fluorescent tags, to allow for visualization and quantification.

No specific instances of the development of chemical probes based on the this compound scaffold have been documented in the available scientific literature. The development of fluorescent probes is an active area of research, with various heterocyclic scaffolds being utilized; however, the application of this particular pyrrolopyridine derivative has not been reported mdpi.com.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Complex Derivatization

Future exploration of 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol will heavily rely on advanced synthetic methods to create diverse and complex derivatives. Key among these are C-H functionalization and continuous flow synthesis.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for derivatizing heterocyclic compounds like pyridines and pyrroles, which form the core of the target molecule. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, making synthesis more efficient and sustainable. acs.org For the pyridine (B92270) ring of the azaindole scaffold, which is electron-poor, methods for meta-selective C-H functionalization are particularly valuable, allowing for the introduction of various groups (e.g., alkyl, aryl, halo) at positions that are otherwise difficult to access. nih.govacs.org Similarly, modern catalytic methods, including metal-catalyzed, photocatalyzed, and electrochemical approaches, can overcome the traditional limitations of functionalizing the electron-rich pyrrole (B145914) ring. nih.gov Applying these techniques to this compound would enable the rapid generation of novel analogues with finely tuned properties.

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. researchgate.netresearchgate.net For the synthesis of heterocyclic compounds, flow chemistry allows for precise control over reaction parameters like temperature and time, which is crucial for managing highly exothermic or rapid reactions. researchgate.net This technology has been successfully applied to the synthesis of various heterocycles, including pyrroles and pyrazoles, demonstrating its potential for producing derivatives of this compound with high yield and purity. nih.govresearchgate.net The ability to perform multi-step syntheses sequentially in a flow system without isolating intermediates further streamlines the drug discovery process. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Heterocyclic Compounds
FeatureBatch SynthesisContinuous Flow SynthesisPotential Advantage for Derivatization
Safety Higher risk of thermal runaway with exothermic reactions. researchgate.netInherently safer due to small reaction volumes and superior heat transfer. researchgate.netEnables use of more reactive reagents and higher temperatures safely.
Scalability Often requires re-optimization for scale-up.Scalable by running the system for longer periods ("scaling out"). researchgate.netFacilitates production of larger quantities for further testing.
Process Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and reaction time. researchgate.netImproves reaction selectivity and yield, reducing impurities.
Reaction Time Can be lengthy, often taking many hours or days.Significantly reduced reaction times, often to minutes. researchgate.netAccelerates the synthesis-testing cycle in drug discovery.
Multi-step Reactions Requires isolation and purification at each step.Can integrate multiple reaction and purification steps sequentially. nih.govStreamlines the synthesis of complex molecules.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and evaluation of new molecular entities. nih.gov These computational tools are particularly suited for exploring the chemical space around privileged scaffolds like this compound.

Scaffold-Focused Molecular Generation: Deep learning models can be trained on large datasets of known bioactive molecules to generate novel chemical structures. wikipedia.org By focusing these generative models on the azaindole scaffold, it is possible to create vast, targeted virtual libraries of derivatives of this compound. wikipedia.org This approach, known as scaffold hopping or decoration, allows for the exploration of new substitution patterns while retaining the core structure essential for biological activity. nih.gov

Predictive Modeling: AI and ML can also be used to build predictive models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. youtube.com These models learn the relationship between the structural features of a molecule and its biological activity. acs.org For the this compound scaffold, such models could predict the binding affinity of newly designed derivatives for specific targets, like protein kinases, thereby prioritizing the most promising candidates for synthesis and experimental testing. youtube.com This significantly reduces the time and cost associated with screening large numbers of compounds.

Table 2: Applications of AI/ML in Designing this compound Derivatives
AI/ML TechniqueApplicationBenefit for Scaffold Design
Generative Models (e.g., RNN, LSTM) De novo design of molecules with a specific scaffold. wikipedia.orgRapidly creates large, diverse, and novel libraries of derivatives for virtual screening.
3D-QSAR Predicts the biological activity of new compounds based on their 3D structure. youtube.comPrioritizes the synthesis of compounds with the highest predicted potency and selectivity.
Molecular Docking & Dynamics Simulates the binding of a ligand to its target protein. youtube.comProvides insights into binding modes and helps optimize interactions to improve affinity.
Transfer Learning Adapts a general model to a specific target (e.g., a particular kinase). wikipedia.orgCreates models that generate compounds with a higher probability of being active against a specific biological target.
Cheminformatics Workflows Identifies and validates privileged scaffolds from vast chemical databases. nih.govConfirms the utility of the azaindole core and suggests high-value derivatization strategies.

Exploration of Novel Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

Understanding how derivatives of this compound interact with their biological targets is crucial for rational drug design. Novel spectroscopic and imaging techniques offer powerful ways to elucidate these interactions in real-time and in complex biological environments.

Advanced Spectroscopic Methods: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are invaluable for studying ligand-protein binding.

TR-FRET is a competition binding assay that can accurately determine the binding affinity of inhibitors to protein kinases without being dependent on enzyme activity. nih.govacs.orgnih.gov This is particularly useful for characterizing inhibitors against kinases that are difficult to assay using traditional methods. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) of molecular interactions. nih.govwikipedia.org This allows for a detailed characterization of how structural modifications to the this compound scaffold affect its binding dynamics with a target protein. nih.gov

Molecular Imaging and Probes: Derivatives of the azaindole scaffold can be developed into probes for molecular imaging or mechanistic studies.

Fluorescent Probes: The intrinsic spectroscopic properties of the azaindole core can be leveraged to create fluorescent probes. researchgate.netnih.gov These probes can be used to visualize biological processes or quantify the presence of specific analytes within living cells.

Photoaffinity Labeling (PAL): By incorporating a photo-reactive group (like a diazirine or aryl azide) and a bio-conjugation handle (like an alkyne) into a derivative, a photoaffinity label can be created. nih.govnih.gov Upon UV irradiation, this probe forms a covalent bond with its target protein, enabling the precise identification of binding sites and interacting partners, which is critical for understanding the mechanism of action. nih.govwustl.edu

Table 3: Emerging Techniques for Analyzing Molecular Interactions
TechniquePrincipleApplication for Drug Discovery
Time-Resolved FRET (TR-FRET) Measures energy transfer between two fluorophores to detect binding competition. nih.govwikipedia.orgQuantifies inhibitor binding affinity for kinases, independent of enzymatic activity. acs.orgnih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface upon molecular binding. wikipedia.orgProvides real-time kinetic data (kon, koff) and affinity (KD) of ligand-protein interactions. nih.gov
Photoaffinity Labeling (PAL) A ligand with a photo-reactive group covalently binds to its target upon UV exposure. nih.govIrreversibly maps the specific amino acid residues in a protein's binding pocket. nih.govwustl.edu
NanoBRET™ Bioluminescence Resonance Energy Transfer measures ligand binding in live cells. acs.orgConfirms target engagement and determines binding affinity in a physiological context.
Rotationally Resolved Fluorescence Spectroscopy Provides high-resolution electronic spectra to determine molecular geometry. researchgate.netElucidates the precise structure and electronic properties of the azaindole scaffold.

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The future development of therapeutics based on this compound will require a deeply integrated, multidisciplinary approach. The synergy between synthetic organic chemistry and chemical biology will be paramount.

Chemists will continue to devise novel synthetic routes to access previously unattainable derivatives. nih.gov This includes creating compounds with specific properties for use as chemical tools. For instance, chemical biologists can use these custom-synthesized molecules to probe cellular pathways and validate biological targets. The azaindole scaffold is a known hinge-binder for many protein kinases, which are central players in numerous diseases. researchgate.netnih.govnih.gov A multidisciplinary effort would involve synthesizing derivatives and then using them in cellular assays to study their effects on specific kinase-driven signaling pathways, such as those involved in cancer or immune-inflammatory diseases. nih.govnih.gov This iterative cycle of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and will be essential for unlocking the full therapeutic potential of the this compound scaffold. nih.govwustl.edu

Table 4: Potential Kinase Targets for Derivatives of this compound
Kinase Target FamilyExample(s)Associated Disease AreaRationale for Targeting
Tyrosine Kinases c-Met, VEGFR-2, EGFRCancerPyrrolopyridine derivatives have shown inhibitory activity against these receptor tyrosine kinases.
Janus Kinases (JAKs) JAK1, JAK2, JAK3Immune-inflammatory diseasesPyrrolopyridine and pyrrolopyrimidine derivatives are being developed as selective JAK inhibitors. youtube.comnih.gov
Serine/Threonine Kinases BRAF, PIM kinases, CDKsCancer, Neurodegenerative diseasesThe azaindole scaffold is a key feature of approved BRAF inhibitors like Vemurafenib. nih.govnih.govwikipedia.org
Lipid Kinases PI3KCancerThe azaindole core is explored for its potential to inhibit members of the PI3K family. nih.gov
Large Tumor Suppressor Kinases LATS1, LATS2Regenerative Medicine, CancerInhibition of LATS kinases is a promising strategy in the Hippo signaling pathway. acs.orgacs.org

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol, and how can reaction yields be improved?

To synthesize this compound, retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Pistachio or Reaxys models) is recommended. These platforms leverage large reaction databases to propose feasible pathways, such as coupling pyrrolopyridine cores with amino groups via palladium-catalyzed cross-coupling or nucleophilic substitution. Yield optimization may involve temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., Pd(PPh₃)₄). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is typical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm connectivity of the pyrrolopyridine core and amino/ol substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline forms are obtainable) to resolve stereochemical ambiguities and confirm bond angles, as demonstrated in studies of related pyrrolopyridine derivatives .
  • FT-IR to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. How can researchers determine the solubility and solvent compatibility of this compound for in vitro assays?

Perform a solvent screen using HPLC-grade solvents (DMSO, ethanol, aqueous buffers). Measure solubility via gravimetric analysis or UV-Vis spectroscopy. For biological assays, ensure DMSO stock concentrations ≤10 mM to avoid cytotoxicity. Dynamic light scattering (DLS) can assess aggregation in aqueous media. Evidence from similar compounds suggests moderate solubility in DMSO and methanol but limited solubility in water .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets like fibroblast growth factor receptors (FGFRs)?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry.
  • Molecular docking simulations (e.g., AutoDock Vina) using FGFR crystal structures (PDB ID: 1FGK) to predict binding poses.
  • Cellular assays (e.g., phosphorylation inhibition via Western blot) to validate FGFR signaling disruption, as seen in studies of structurally related pyrrolopyridines .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and predict reactivity.
  • Molecular dynamics (MD) simulations to assess stability in biological membranes.
  • QSAR models trained on bioactivity data from analogs (e.g., substituent effects on logP or IC₅₀) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, serum concentration).
  • Orthogonal validation using CRISPR-knockout models to confirm target specificity.
  • Structural analogs (e.g., 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine) can serve as negative controls to isolate structure-activity relationships (SAR) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Store under inert atmosphere (argon) at –20°C to prevent degradation.
  • Dispose of waste via certified chemical disposal services. Toxicity data are limited, but related compounds show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.